

Tiazofurin pharmacokinetics clinical study

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Compound Focus: Tiazofurin

CAS No.: 60084-10-8

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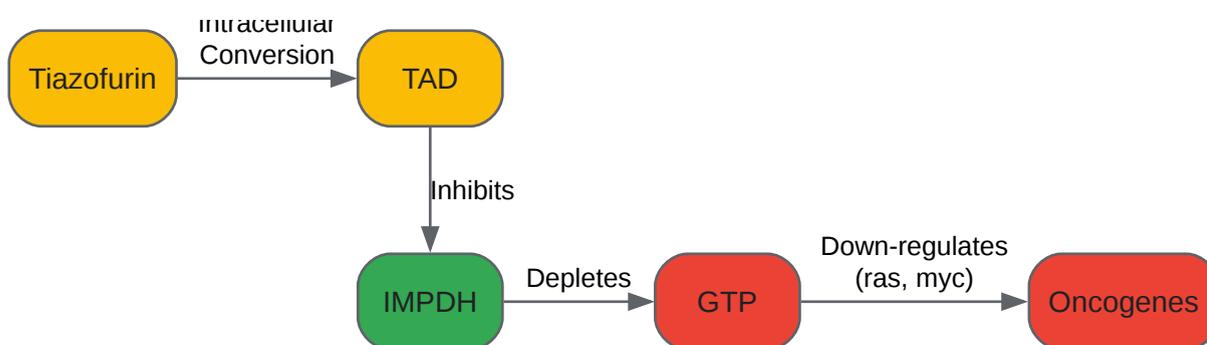
Tiazofurin Pharmacokinetic Parameters

Parameter	1-Hour Infusion (Leukemia Patients) [1]	10-Minute Bolus (Solid Tumors) [1]	Surgical Patients (CNS) [2]
Doses Studied	1,100, 2,200, and 3,300 mg/m ²	Same doses as 1-hour infusion	500-2,700 mg/m ²
Peak Plasma Concentration	245, 441, and 736 µM (dose- dependent)	Approximately twice that of the 1-hour infusion	Not specified
Elimination Half- Life (Alpha)	0.5 hours	Not specified	Rapid
Elimination Half- Life (Beta)	6.2 hours	Not specified	Consistent with a two- compartment model
Area Under Curve (AUC)	52% of continuous infusion	Higher than 1-hour infusion	Not specified
Primary Elimination Route	Urine (renal tubular secretion likely) [2]	Urine	Urine (similar to other groups)

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Key Toxicity Correlation	Lower incidence and severity of side effects	Serious side effects (neurotoxicity, pleuropericarditis)	High AUC and low plasma clearance linked to toxicity

Molecular Mechanism of Action and Key Experiments

Tiazofurin exerts its antitumor effect through a well-defined biochemical pathway, illustrated below.



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Diagram of **tiazofurin**'s mechanism of action leading to oncogene downregulation.

The core mechanism involves several key steps [3] [4]:

- **Cellular Uptake and Activation:** **Tiazofurin** enters sensitive cells and is converted into its active metabolite, **thiazole-4-carboxamide adenine dinucleotide (TAD)**.
- **Enzyme Inhibition:** TAD tightly binds to the NAD⁺ site of the enzyme **Inosine Monophosphate Dehydrogenase (IMPDH)**, potently inhibiting its activity.
- **Metabolic Consequences:** IMPDH is the rate-limiting enzyme in *de novo* GTP biosynthesis. Its inhibition leads to a profound depletion of intracellular **GTP pools**.
- **Downstream Effects:** The reduction in GTP concentration leads to the **down-regulation of critical oncogenes** like ras and myc, induces differentiation of leukemic blast cells, and impairs oncogenic signaling.

Detailed Experimental Protocols

The clinical and experimental data are derived from several key methodologies.

Clinical Pharmacokinetic Study Protocol [1]

- **Patient Population:** 26 end-stage leukemia patients.
- **Administration:** **Tiazofurin** was administered via **1-hour daily intravenous infusion**.
- **Dosage:** Doses of 1,100, 2,200, and 3,300 mg/m² were studied.
- **Sample Collection:** Plasma samples were collected during and after the infusion.
- **Analysis:** Drug concentrations in plasma were measured, and pharmacokinetic parameters (half-life, AUC, clearance) were calculated using model-independent methods.

Biochemical Efficacy Assessment Protocol [5]

This protocol can be used to correlate drug exposure with biochemical effect, either *in vitro* or *in vivo*.

- **Cell Line/Model:** Human colon carcinoma HT-29 cells *in vitro* and in athymic nude mice.
- **Treatment:**
 - *In vitro:* Incubation with 100 μM **tiazofurin** for 2 hours.
 - *In vivo:* Mice injected intraperitoneally with 500 mg/kg **tiazofurin**; tumors harvested 6 hours post-injection.
- **Biomarker Measurement:**
 - **TAD Formation:** Quantified in tumors and cells (e.g., 9.3 nmol/g in cells, 17 nmol/g in tumors).
 - **GTP Pools:** Measured using techniques like high-performance liquid chromatography (HPLC). A successful response is indicated by a significant decrease (e.g., 56-64%).

Clinical Efficacy and Combination Strategies

The clinical application of **tiazofurin** involves specific regimens and combination strategies to enhance efficacy and manage side effects.

Clinical Response and Administration

- **Therapeutic Response:** In clinical trials with end-stage leukemia patients, the 1-hour infusion regimen resulted in **over 75% therapeutic responses**, with some patients achieving complete remission [3] [1].
- **Optimized Administration:** The **1-hour infusion** method was found to be superior to a 10-minute bolus or 5-day continuous infusion. It resulted in lower peak plasma concentrations and a faster elimination rate, which correlated with a **lower incidence and severity of side effects** (e.g., neurotoxicity, pleuropericarditis) [1].

Critical Combination Therapy

- **Role of Allopurinol:** The success of **tiazofurin** treatment in patients is greatly enhanced by the co-administration of **allopurinol** [3].
- **Mechanism:** Allopurinol inhibits xanthine oxidase, leading to a marked rise in serum hypoxanthine. The elevated hypoxanthine then inhibits the guanine salvage pathway enzyme GPRT, preventing the cancer cells from bypassing the *de novo* GTP biosynthesis blockade.

Synergistic Drug Combinations

Research indicates **tiazofurin** shows additivity or synergism with other agents, which can be a basis for combination therapy development [3]:

- **Ribavirin** (prolongs IMP depletion)
- **Retinoic acid**
- **Taxol**
- **Gemcitabine**

Notes for Researchers

- **Biomarker Correlation:** The formation of TAD and subsequent reduction in GTP concentration are critical biomarkers for monitoring the biochemical efficacy of **tiazofurin** in experimental models [5].
- **Route of Administration:** The administration schedule (1-hour infusion) is a crucial factor in managing toxicity while maintaining efficacy. This should be carefully considered in preclinical study design [1].
- **Ongoing Relevance:** The target of **tiazofurin**, IMPDH, remains a validated pathway in oncology. A very recent 2025 study confirms that inhibiting guanine nucleotide biosynthesis disrupts critical oncogenic complexes in leukemia, reinforcing the rationale behind **tiazofurin's** mechanism [6].

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